Cas no 2679827-96-2 (rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate)

rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate structure
2679827-96-2 structure
商品名:rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate
CAS番号:2679827-96-2
MF:C13H20BrN3O2
メガワット:330.220802307129
CID:5619108
PubChem ID:165938028

rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28295573
    • rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
    • 2679827-96-2
    • rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate
    • インチ: 1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-10-5-4-6-11(10)17-8-9(14)7-15-17/h7-8,10-11H,4-6H2,1-3H3,(H,16,18)/t10-,11+/m1/s1
    • InChIKey: PULJQYKWDDCUSW-MNOVXSKESA-N
    • ほほえんだ: BrC1C=NN(C=1)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 329.07389g/mol
  • どういたいしつりょう: 329.07389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295573-0.1g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
0.1g
$1232.0 2025-03-19
Enamine
EN300-28295573-0.05g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
0.05g
$1176.0 2025-03-19
Enamine
EN300-28295573-0.25g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
0.25g
$1288.0 2025-03-19
Enamine
EN300-28295573-5g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2
5g
$4060.0 2023-09-07
Enamine
EN300-28295573-1.0g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
1.0g
$1400.0 2025-03-19
Enamine
EN300-28295573-10g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2
10g
$6020.0 2023-09-07
Enamine
EN300-28295573-10.0g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
10.0g
$6020.0 2025-03-19
Enamine
EN300-28295573-2.5g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
2.5g
$2745.0 2025-03-19
Enamine
EN300-28295573-5.0g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
5.0g
$4060.0 2025-03-19
Enamine
EN300-28295573-0.5g
rac-tert-butyl N-[(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentyl]carbamate
2679827-96-2 95.0%
0.5g
$1344.0 2025-03-19

rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate 関連文献

rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamateに関する追加情報

Comprehensive Overview of rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate (CAS No. 2679827-96-2)

The compound rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate (CAS No. 2679827-96-2) is a chiral carbamate derivative featuring a 4-bromo-1H-pyrazole moiety. Its unique structural attributes, including the cyclopentyl backbone and tert-butyl carbamate group, make it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both (1R,2S) and racemic forms underscores its versatility in asymmetric synthesis, a topic gaining traction in modern drug discovery.

Recent trends in AI-driven drug design and green chemistry have amplified interest in such compounds. Researchers frequently search for "chiral building blocks for drug synthesis" or "bromopyrazole derivatives applications," reflecting the demand for structurally diverse intermediates. The 4-bromo-1H-pyrazole unit, in particular, is pivotal for constructing kinase inhibitors and anti-inflammatory agents, aligning with the rise of targeted therapies in oncology.

From a synthetic perspective, the tert-butyl carbamate (Boc) group in this compound serves as a protective strategy for amines, a technique widely discussed in "peptide synthesis optimization" queries. The cyclopentyl ring further enhances metabolic stability, a key consideration in "improving drug half-life"—a hot topic in pharmacokinetics forums. Its CAS No. 2679827-96-2 ensures precise identification in regulatory and patent literature, crucial for compliance with REACH and FDA guidelines.

Analytical challenges, such as "enantiomeric separation of racemic mixtures," are often associated with this compound. Advanced techniques like HPLC with chiral columns or NMR spectroscopy are employed to characterize its stereochemistry. These methods resonate with searches for "analytical validation of chiral compounds," highlighting the intersection of chemistry and cutting-edge instrumentation.

In material science, the bromopyrazole core enables cross-coupling reactions (e.g., Suzuki-Miyaura), a frequent subject in "C-C bond formation strategies" discussions. This adaptability positions the compound as a candidate for OLED materials or catalysts, tapping into the booming field of organic electronics.

Environmental and safety profiles of such brominated compounds are scrutinized under "sustainable halogenation" debates. Alternatives like flow chemistry or electrochemical synthesis are explored to minimize waste, addressing the "green synthesis of heterocycles" trend—a priority for ESG-focused investors.

In summary, rac-tert-butyl N-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentylcarbamate exemplifies the convergence of medicinal chemistry, asymmetric catalysis, and materials science. Its multifaceted applications and alignment with industry trends ensure its relevance in both academic and industrial R&D landscapes.

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